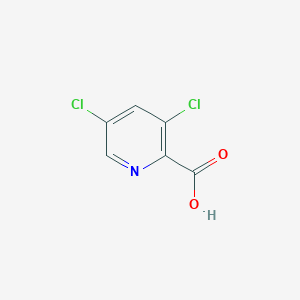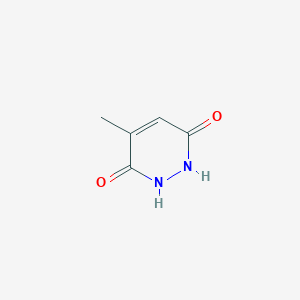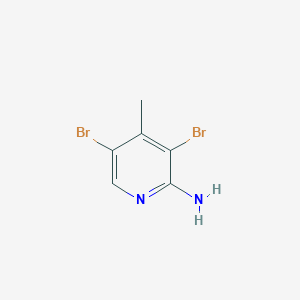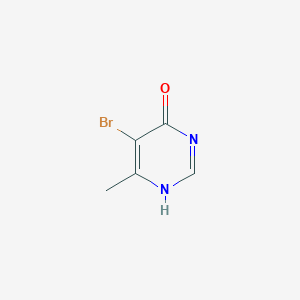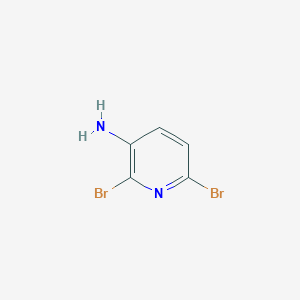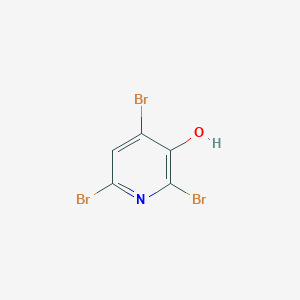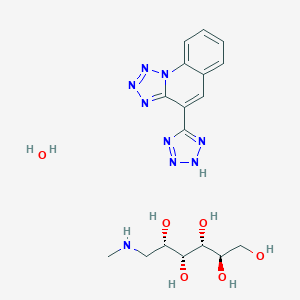
Pyridin-N-oxid
Übersicht
Beschreibung
Pyridine-N-oxide is a heterocyclic organic compound with the molecular formula C₅H₅NO. It is a colorless, hygroscopic solid that is the product of the oxidation of pyridine. Pyridine-N-oxide is known for its unique chemical properties, which make it a valuable intermediate in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
Pyridine-N-oxide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Pyridine-N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules . They increase the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles . This makes them a crucial component in a variety of chemical reactions.
Mode of Action
The mode of action of Pyridine-N-oxide is primarily through its interaction with its targets, which are typically Lewis acidic parts of molecules . It increases the reactivity of the nucleophilic part of these molecules towards various reactions with electrophiles . This is achieved by rendering the α-position of amides electrophilic through a mild and chemoselective umpolung transformation .
Biochemical Pathways
The biochemical pathways affected by Pyridine-N-oxide are primarily those involving oxidation reactions . It acts as an oxidant in these reactions . In addition, it plays a role in the generation of α-functionalized amides . This is achieved by rendering the α-position of amides electrophilic, allowing a broad range of nucleophiles to be used .
Result of Action
The result of Pyridine-N-oxide’s action is the efficient conversion of various terminal alkynes into the corresponding α-acetoxy ketones . It also enables the generation of α-functionalized amides from a broad range of nucleophiles . These highly valuable motifs are accessed in good to excellent yields and stereoselectivities with high functional group tolerance .
Biochemische Analyse
Biochemical Properties
The biochemical activity of Pyridine-N-oxide is due to its ability to form complexes with metalloporphyrins in living organisms . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .
Cellular Effects
It is known that the presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value and, consequently, in the enhancement of the antifungal activity of the compound .
Molecular Mechanism
The molecular mechanism of Pyridine-N-oxide involves complexation with metalloporphyrins in living organisms . The high ability of Pyridine-N-oxides to form complexes is usually considered as the result of donor properties of the N → O group and its spatial accessibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyridine-N-oxide can be synthesized through several methods, primarily involving the oxidation of pyridine. Common oxidizing agents include peracids such as peracetic acid and perbenzoic acid. Other methods involve the use of hydrogen peroxide complexes, such as urea-hydrogen peroxide, and sodium perborate . The reaction conditions typically involve mild temperatures and the presence of a catalyst, such as methylrhenium trioxide, to enhance the efficiency of the oxidation process .
Industrial Production Methods: In industrial settings, the production of pyridine-N-oxide often employs continuous flow processes using titanium silicalite catalysts and hydrogen peroxide in methanol as the solvent. This method is considered safer, greener, and more efficient compared to traditional batch reactors . The use of packed-bed microreactors allows for continuous operation and high yields of pyridine-N-oxide .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine-N-oxide undergoes various chemical reactions, including:
Reduction: Pyridine-N-oxide can be reduced to pyridine using reagents such as zinc and acetic acid.
Substitution: It participates in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom in the N-oxide group.
Common Reagents and Conditions:
Oxidation: Gold-catalyzed intermolecular oxidation with 8-methylquinoline 1-oxide as the oxidant.
Reduction: Zinc and acetic acid for the reduction of pyridine-N-oxide to pyridine.
Substitution: Various nucleophiles, including amines and alcohols, can react with pyridine-N-oxide under mild conditions.
Major Products:
Oxidation: α-Acetoxy ketones from terminal alkynes.
Reduction: Pyridine from pyridine-N-oxide.
Substitution: Functionalized pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Pyridine-N-oxide is unique due to its strong push-pull electronic properties, which allow it to act both as an electron donor and acceptor. Similar compounds include:
Quinoline-N-oxide: Similar in structure but with a fused benzene ring, used in similar oxidation reactions.
Isoquinoline-N-oxide: Another heterocyclic N-oxide with applications in organic synthesis.
Picoline-N-oxide: A methyl-substituted pyridine-N-oxide with similar reactivity.
These compounds share similar reactivity patterns but differ in their electronic properties and specific applications.
Eigenschaften
IUPAC Name |
1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061007 | |
| Record name | Pyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Pyridine 1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.19 [mmHg] | |
| Record name | Pyridine 1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9520 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
694-59-7 | |
| Record name | Pyridine N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91F12JJJ4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyridine-N-oxide?
A1: The molecular formula of pyridine-N-oxide is C5H5NO, and its molecular weight is 95.10 g/mol.
Q2: What spectroscopic techniques are useful for characterizing pyridine-N-oxide and its derivatives?
A2: Various spectroscopic methods are employed to characterize pyridine-N-oxide derivatives. These include:
- UV-Vis Spectroscopy: Useful for studying electronic transitions and analyzing reaction kinetics. [, , , ]
- FTIR Spectroscopy: Provides information about functional groups present in the molecule, including the characteristic N-O stretching frequency, which is often shifted in complexes compared to free pyridine-N-oxide. [, , ]
- NMR Spectroscopy (1H, 13C, and others): Used to determine the structure, conformation, and dynamics of molecules in solution. [, , , , , ]
- EPR Spectroscopy: Employed to study paramagnetic species, such as metal complexes of pyridine-N-oxide. [, , ]
- Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of the compound and its metabolites. [, ]
Q3: How does the presence of the N-oxide group influence the lipophilicity of pyridine-N-oxide compared to pyridine?
A3: Pyridine-N-oxides exhibit lower lipophilicity than their corresponding pyridines. This is attributed to the stronger hydrogen bond basicity of the N-oxide moiety, making them more soluble in polar solvents like water. []
Q4: How does the reactivity of 4-nitropyridine-N-oxide enable the synthesis of various 4-substituted pyridine derivatives?
A4: The nitro group in 4-nitropyridine-N-oxide can be readily substituted by various nucleophiles. This allows for the preparation of a range of 4-substituted pyridine-N-oxides, which can be further reduced to the corresponding pyridine derivatives. []
Q5: How do pyridine-N-oxides participate in palladium-catalyzed reactions?
A5: Pyridine-N-oxides can act as coupling partners in palladium-catalyzed reactions. For example, they can react with alkynyltriarylborates to form pyridine-N-oxide-borane intramolecular complexes. [] Additionally, they can undergo dehydrogenative cross-coupling with uracils, providing a synthetic route to uracil-substituted pyridine-N-oxide derivatives. []
Q6: What role do pyridine-N-oxides play in organic synthesis as catalysts?
A6: Chiral pyridine-N-oxides, particularly those with aryl substituents at the 3- or 4-positions, can serve as efficient catalysts in asymmetric transformations. For instance, they have been successfully employed in the acylative desymmetrization of meso-1,2-diols and bisphenols, leading to enantioenriched products. [, ]
Q7: How do substituted pendant ligands affect the structure of metal-organic frameworks (MOFs) based on the MIL-53 structure?
A7: Introducing pendant pyridine-N-oxide ligands into the MIL-53 framework, by bridging Co(II) atoms in the structure, can lead to significant distortions of the framework. The degree of distortion depends on the size and nature of the substituents on the pyridine-N-oxide ligand, highlighting the flexibility of the MIL-53 structure. []
Q8: How is computational chemistry employed in the study of pyridine-N-oxide derivatives?
A8: Computational methods like density functional theory (DFT) are used to:
- Predict the relative stability of different tautomers of pyridine-N-oxide derivatives. []
- Analyze the electronic structure and spectroscopic properties of metal complexes containing pyridine-N-oxide ligands. [, ]
- Investigate reaction mechanisms and predict the stereochemical outcome of catalytic reactions involving pyridine-N-oxides. []
Q9: How does the structure of a pyridine-N-oxide derivative influence its activity as a quorum sensing inhibitor?
A9: The position and nature of substituents on the pyridine-N-oxide ring significantly impact the activity of these compounds as quorum sensing inhibitors. For example, introducing a difluoromethyl group at the 2-position can enhance the activity compared to the parent pyridine-N-oxide. []
Q10: How do plant growth regulators derived from pyridine-N-oxide affect Tetrahymena pyriformis W infusoria?
A10: Methyl derivatives of pyridine-N-oxide, particularly their complexes with metal salts, induce significant morphological and functional changes in Tetrahymena pyriformis W. These changes include altered cell shape, increased contractile vacuole size, and decreased motor activity. The extent of these effects is concentration-dependent, with higher concentrations leading to more pronounced toxicity. [, ]
Q11: How do pyridine and pyridine-N-oxide interact with the monooxygenase system in rat liver microsomes?
A11: Both pyridine and pyridine-N-oxide function as inducers of specific cytochrome P450 enzymes in rat liver microsomes. This induction leads to increased metabolism of specific substrates, impacting drug metabolism and detoxification processes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


